molecular formula C21H24O4<br>C21H24O4<br>C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O B019387 bisphenol A diglycidyl ether CAS No. 1675-54-3

bisphenol A diglycidyl ether

Cat. No.: B019387
CAS No.: 1675-54-3
M. Wt: 340.4 g/mol
InChI Key: LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Description

Bisphenol A diglycidyl ether (BADGE), a high-molecular-weight epoxy resin prepolymer, is synthesized from bisphenol A (BPA) and epichlorohydrin. Its molecular formula is (C21H24O4)x, with a molecular mass of 340.41 g/mol and CAS Registry Number 25085-99-8 . Key physical properties include a melting point of 65°C and density of 1.18 g/cm³ . BADGE is widely used in epoxy adhesives, coatings for food and beverage cans, and medical devices due to its high chemical resistance and thermal stability .

Preparation Methods

Conventional Synthesis via Epichlorohydrin-Bisphenol A Condensation

The foundational method for BADGE production involves the condensation of bisphenol A (BPA) with epichlorohydrin (ECH) under alkaline conditions . This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of BPA react with ECH to form glycidyl ether linkages. Sodium hydroxide is typically employed to deprotonate BPA and neutralize hydrochloric acid generated during the reaction.

Reaction Mechanism and Stoichiometry

The stoichiometric ratio of ECH to BPA is critical. A molar excess of ECH (2.5–20:1 relative to BPA) ensures complete epoxidation of both phenolic hydroxyl groups . The reaction occurs in two stages:

  • Initial Etherification : BPA reacts with ECH to form chlorohydrin intermediates.

  • Epoxide Formation : Sodium hydroxide facilitates dehydrohalogenation, converting chlorohydrins to epoxide groups .

Excess ECH acts as both a reactant and solvent, minimizing side reactions such as oligomerization. However, residual ECH must be removed via vacuum distillation to prevent contamination .

Advanced Methods for High-Purity, Low-Color Resins

Recent patents disclose refined protocols to enhance resin quality, particularly reducing color indices and hydrolyzable chlorine content.

Protective Gas Atmosphere and Antioxidant Incorporation

The use of nitrogen or argon atmospheres suppresses oxidation side reactions, which contribute to resin darkening . Phosphite antioxidants (e.g., diphenyl phosphite or pentaerythritol bis-phosphite) are added at 0.1–3% w/w of BPA to scavenge free radicals and stabilize intermediates . This reduces the Hazen color value to ≤15 (platinum-cobalt method), compared to >30 in traditional methods .

Stepwise Caustic Addition and Vacuum Stripping

A two-phase sodium hydroxide addition improves epoxide yield and minimizes hydrolysis:

  • Primary Reaction : Aqueous NaOH (10–30% concentration) is added at 50–80°C to initiate epoxidation .

  • Secondary Reaction : Additional NaOH is dripped under vacuum (0.085–0.090 MPa) at 50–70°C to remove water and excess ECH .

Vacuum stripping at 135°C and >0.095 MPa ensures efficient ECH recovery, reducing residual monomer levels to <0.02% .

Solvent-Mediated Purification

Post-reaction mixtures are dissolved in methyl isobutyl ketone (MIBK) or toluene, followed by aqueous washing to extract salts and unreacted NaOH . Filtration through diatomaceous earth and solvent evaporation yield resins with:

  • Epoxy equivalent weight : 184–185 g/eq

  • Hydrolyzable chlorine : ≤0.020%

  • Viscosity : 12,120–12,300 cP at 25°C .

Critical Process Parameters and Their Impact

The table below summarizes key variables and their effects on BADGE quality:

ParameterOptimal RangeEffect on Product Quality
ECH:BPA molar ratio2.5:1 to 20:1Higher ratios reduce oligomer formation
Reaction temperature50–80°C (primary)Temperatures >80°C accelerate hydrolysis
NaOH concentration10–30% w/wConcentrations >30% increase side reactions
Vacuum pressure0.085–0.095 MPaEnhances ECH removal efficiency
Antioxidant concentration0.1–3% w/w of BPAReduces Hazen color value by 50–70%

Industrial-Scale Production Workflow

A generalized industrial process integrates the above advancements:

  • Charge BPA and ECH under nitrogen, achieving complete dissolution.

  • Add antioxidant and initiate primary NaOH addition.

  • Maintain reaction at 50–80°C for 45–240 minutes.

  • Apply vacuum and drip secondary NaOH to strip volatiles.

  • Dissolve crude product in MIBK/toluene, wash, and filter.

  • Devolatilize under reduced pressure to recover solvent-free resin .

Characterization and Quality Control

Epoxy Equivalent Weight (EEW)

EEW is determined via titration with hydrogen bromide in acetic acid, confirming complete epoxidation. Resins for electronic applications require EEW = 184–186 g/eq .

Hydrolyzable Chlorine

Potentiometric titration quantifies residual chlorides, with industrial standards mandating <0.03% for high-performance coatings .

Color Stability

Accelerated aging tests (120°C, 24 hours) assess yellowness index (YI) changes. Advanced methods limit ΔYI to <5 .

Scientific Research Applications

Chemical Properties and Preparation

BADGE is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The resulting compound is a colorless viscous liquid that can polymerize to form solid epoxy resins when combined with additional bisphenol A and curing agents under heat. The epoxide content is crucial for its applications and is typically expressed as the epoxide number or equivalent weight .

Coatings

BADGE is extensively used in the coatings industry, particularly for protective coatings on metal products such as food and beverage cans. The properties imparted by BADGE include:

  • Corrosion Resistance : Enhances the durability of metal surfaces.
  • Chemical Resistance : Protects against various chemicals and environmental factors.
ApplicationProperties
Food PackagingCorrosion resistance, chemical stability
Metal CoatingsEnhanced durability, protection from wear

Adhesives

In adhesive formulations, BADGE serves as a base component due to its superior bonding capabilities. It is commonly utilized in:

  • Structural Adhesives : For bonding metals and composites in construction and automotive industries.
  • UV-Curable Adhesives : Recent studies have developed UV-curable adhesives incorporating BADGE that demonstrate excellent curing properties without the need for initiators .
ApplicationCharacteristics
Structural AdhesivesStrong bonding, heat resistance
UV-Curable AdhesivesFast curing, low toxicity

Sealants

BADGE-based sealants are employed in construction and automotive applications due to their flexibility and adhesion to various substrates. They provide:

  • Waterproofing : Effective barriers against moisture.
  • Durability : Resistance to aging and environmental degradation.

Case Study 1: Food Packaging Safety

Research has shown that BADGE can migrate from packaging materials into foodstuffs. A study highlighted that BADGE reacts with food proteins, forming adducts that can serve as markers for assessing migration levels . This has raised concerns regarding its safety in food contact applications.

Case Study 2: Environmental Impact

A recent investigation into the environmental effects of BADGE found that it acts as an endocrine disruptor. The study reported significant metabolic changes in organisms exposed to BADGE, indicating potential health risks associated with its use .

Market Trends

The global market for BADGE has been expanding significantly, with projections estimating growth from approximately 7,083 metric tons in 2023 to around 13,000 metric tons by 2032. This increase is driven by rising demand for high-performance materials across various sectors .

Safety Considerations

Despite its beneficial applications, safety concerns surrounding BADGE cannot be overlooked. It is classified as a potential endocrine disruptor due to its ability to leach into food products and interact with biological systems . Regulatory bodies continue to evaluate its safety profile to mitigate risks associated with exposure.

Mechanism of Action

Bisphenol A diglycidyl ether exerts its effects primarily through its reactivity with various nucleophiles. The epoxide groups in the molecule can react with amines, thiols, and carboxylic acids, leading to the formation of crosslinked networks. This reactivity is the basis for its use in epoxy resin formulations . Additionally, this compound and its hydrolysis products are suspected endocrine disruptors, potentially interacting with hormone receptors and disrupting normal hormonal functions .

Comparison with Similar Compounds

BADGE is structurally and functionally analogous to other diglycidyl ethers, such as bisphenol F diglycidyl ether (BFDGE) and novolac glycidyl ethers. Below is a detailed comparison:

Structural and Chemical Properties

Property BADGE BFDGE Novolac Glycidyl Ethers
Core Structure Two benzene rings linked by a propane group (from BPA) Two benzene rings linked by a methylene group (from bisphenol F) Multi-ring phenolic structure
Molecular Formula (C21H24O4)x (C19H20O4)x Variable, e.g., (C21H24O4)x
CAS Number 25085-99-8 2095-03-6 158163-01-0
Reactivity High crosslinking with amines Similar reactivity to BADGE Higher functionality due to multiple epoxy groups
Derivatives BADGE·H2O, BADGE·HCl, BADGE·2HCl BFDGE·H2O, BFDGE·2HCl Chlorinated and hydrolyzed forms

Key Differences :

  • BADGE’s propane bridge provides rigidity, while BFDGE’s methylene bridge increases flexibility .
  • Novolac glycidyl ethers exhibit higher thermal stability due to multi-ring structures, making them suitable for high-temperature applications .

Stability and Degradation

  • BADGE derivatives like BADGE·2H2O are stable in acidic conditions but hydrolyze rapidly in alkaline environments .
  • BFDGE·2HCl degrades faster than BADGE·2HCl under UV exposure, limiting its outdoor use .
  • Novolac derivatives demonstrate superior stability in organic solvents .

Health and Environmental Impact

Compound Endocrine Activity Migration into Food Regulatory Status
BADGE Anti-androgenic Detected in canned beverages (1 µg/L) EU limit: 1 mg/kg in food
BFDGE Weak estrogenic activity Less prevalent than BADGE Not explicitly regulated
Novolac Derivatives Limited data Rarely detected in food No specific restrictions

Critical Findings :

  • BADGE’s anti-androgenic effects are well-documented in vitro, interfering with androgen receptor binding .

Analytical Detection

  • BADGE : Quantified via HPLC-MS/MS in positive ion mode due to its ionization efficiency .
  • BFDGE : Requires GC-MS for isomer differentiation (e.g., ortho, para, meta substitutions) .
  • Novolac Ethers: Analyzed using UHPLC-QTOF-MS for high-resolution mass profiling .

Biological Activity

Bisphenol A diglycidyl ether (BADGE) is a significant compound used primarily in the production of epoxy resins and coatings. Its biological activity has garnered attention due to potential health implications associated with exposure. This article explores the biological effects of BADGE, including its absorption, metabolism, toxicity, and potential carcinogenicity, supported by data tables and case studies.

Chemical Structure and Properties

BADGE is an epoxy derivative of bisphenol A (BPA) characterized by its glycidyl ether functional groups. This structure contributes to its reactivity and biological interactions.

Absorption, Distribution, Metabolism, and Excretion (ADME)

BADGE is absorbed effectively through oral and dermal routes. Studies indicate that approximately 55 mg/kg body weight administered to mice resulted in significant absorption, with most excreted within 24 hours. The metabolic pathway primarily involves hydration to form bis-diol, followed by further transformations mediated by enzymes such as epoxide hydrolase and monooxygenases .

Table 1: ADME Data for BADGE

Route of AdministrationAbsorption (%)Excretion (24h)Major Metabolites
OralHigh79% (feces), 10% (urine)Bis-diol, glucuronides, sulfates
DermalModerate67% (application site)Bis-diol

Acute Toxicity

BADGE exhibits low acute toxicity when administered orally or dermally. In studies involving rats and rabbits, it was found to be an irritant but not lethal at typical exposure levels .

Skin Sensitization

BADGE is recognized as a contact allergen. Patch tests on humans revealed reactions at low concentrations, indicating its potential for sensitization among individuals handling epoxy resins .

Carcinogenicity Studies

The International Agency for Research on Cancer (IARC) classified BADGE as possibly carcinogenic to humans (Group 2B) based on animal studies showing no significant evidence of carcinogenicity in skin applications or oral dosing . Long-term studies in rats demonstrated no oncogenic potential in the gastrointestinal tract or other tissues after two years of exposure .

Table 2: Carcinogenicity Study Overview

Study TypeSpeciesDose Range (mg/kg)Findings
Dermal ApplicationMice0.1 - 100No tumors; slight epidermal hyperplasia
Oral AdministrationRatsUp to 100No oncogenic effects observed

Genetic Effects

Research indicates that BADGE can form DNA adducts in animal models, suggesting potential mutagenic effects. However, no increase in chromosomal aberrations was noted in human studies involving occupational exposure .

Endocrine Disruption Potential

BADGE has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipogenic differentiation in stem cells. This suggests that BADGE may act as an obesogen, potentially contributing to metabolic disorders .

Table 3: Biological Effects of BADGE on Cell Lines

Cell TypeEffect Observed
Multipotent Stem CellsInduced adipogenesis
3T3-L1 PreadipocytesAdipogenic differentiation
ECV304 Cell LinePPARγ activation

Case Studies

  • Occupational Exposure : A study involving workers exposed to epoxy resins containing BADGE showed sensitization reactions at concentrations as low as 0.01% .
  • Animal Model : In a chronic dermal study on mice, there were no observed tumors despite the formation of DNA adducts, indicating a complex relationship between DNA damage and tumorigenesis .

Q & A

Q. How can researchers optimize analytical methods for detecting BADGE and its metabolites in biological matrices?

Basic Research Question
Chromatographic techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are widely used for BADGE analysis. To minimize matrix interference in biological samples (e.g., urine, blood), solid-phase extraction (SPE) with multiwalled carbon nanotubes or dispersive liquid-liquid microextraction (DLLME) is recommended for pre-concentration . Calibration standards should include BADGE derivatives (e.g., BADGE·2H₂O, BADGE·HCl) to account for hydrolysis artifacts .

Advanced Research Question
When resolving co-eluting isomers (e.g., BADGE vs. bisphenol F diglycidyl ether), advanced fragmentation patterns via multiple-stage mass spectrometry (MSⁿ) or differential ionization (e.g., ESI vs. APCI) improve specificity. For example, Gallart-Ayala et al. (2010) demonstrated MS³ workflows to distinguish BADGE derivatives with identical molecular weights . Matrix-matched calibration and isotope dilution are critical for quantifying trace levels in adipose tissue or archived biosolids .

Q. What experimental strategies mitigate the impact of BADGE impurities on toxicity studies?

Basic Research Question
Commercial BADGE often contains estrogenic impurities like bisphenol A (BPA) and chlorinated derivatives. Pre-purification via silica gel chromatography or recrystallization in non-polar solvents (e.g., hexane) is essential before in vitro assays . Purity validation should include GC-MS or LC-UV to confirm residual monomer content (<0.1%) .

Advanced Research Question
To assess impurity-driven artifacts in endocrine disruption models, parallel dose-response curves for purified BADGE vs. technical-grade BADGE are recommended. Terasaki et al. (2006) identified BPA contamination as a major confounder in estrogen receptor-binding assays, necessitating dual reporting of purity-adjusted and raw data .

Q. How do environmental factors influence BADGE stability in experimental systems?

Basic Research Question
BADGE hydrolyzes rapidly in aqueous media (e.g., cell culture buffers), forming diols (BADGE·2H₂O) and chlorohydrins (BADGE·HCl). Stabilization requires storage at 2–8°C under inert gas (argon) and avoidance of acidic/alkaline conditions . Solubility in polar aprotic solvents (e.g., DMSO) at 50–100 mM minimizes degradation during stock preparation .

Advanced Research Question
In environmental fate studies, accelerated hydrolysis experiments (pH 2–12, 25–60°C) reveal BADGE’s half-life and transformation pathways. Ballesteros-Gómez et al. (2007) developed coacervative extraction to quantify hydrolytic metabolites in wastewater, noting pH-dependent degradation kinetics .

Q. What methodologies quantify BADGE co-exposure with other endocrine disruptors in human populations?

Basic Research Question
Population-level biomonitoring requires multi-analyte panels. Wang et al. (2012) validated a GC-MS/MS method for simultaneous detection of BADGE, BPA, parabens, and triclosan in urine, using enzymatic deconjugation (β-glucuronidase) to hydrolyze phase II metabolites .

Advanced Research Question
Advanced statistical modeling (e.g., principal component analysis) identifies correlation patterns between BADGE derivatives and co-pollutants. Xue et al. (2015) reported significant correlations between BADGE·2H₂O in sewage sludge and BPA levels, suggesting common industrial sources .

Q. How can researchers address contradictions in BADGE’s reported toxicological effects?

Basic Research Question
Discrepancies in cytotoxicity data often arise from cell line variability (e.g., tumor vs. primary cells). Standardized protocols using PPARγ reporter assays (e.g., luciferase-based) and apoptosis markers (e.g., caspase-3 activation) improve reproducibility .

Advanced Research Question
Mechanistic contradictions (e.g., BADGE as both PPARγ antagonist and estrogen receptor agonist) require pathway-specific knockdown models. Ben-Maamar et al. (2015) used human fetal testis explants to disentangle BADGE’s direct steroidogenic inhibition from indirect hormonal feedback .

Q. What synthesis strategies improve BADGE-based polymer performance in material science?

Basic Research Question
For epoxy resin synthesis, stoichiometric control of epichlorohydrin and bisphenol A (1:2 molar ratio) ensures optimal crosslinking. Post-curing with aliphatic amines (e.g., triethylenetetramine) enhances thermal stability (>150°C) .

Advanced Research Question
Functionalization with acrylate/methacrylate groups (e.g., DAC/DMAC resins) improves anticorrosive coating properties. Ahmad et al. (2005) optimized curing kinetics using melamine formaldehyde and phosphoric acid catalysis, achieving high scratch resistance (ASTM D3363) .

Q. How do researchers validate BADGE’s environmental persistence in longitudinal studies?

Advanced Research Question
Stability tests in soil/water systems under simulated UV exposure (λ = 254–365 nm) quantify photodegradation rates. Coulier et al. (2010) identified 4-nonylphenol as a major photoproduct in canned food coatings, requiring LC-QTOF for non-targeted screening .

Properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
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InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
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InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
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Molecular Formula

C21H24O4, Array
Record name BISPHENOL A DIGLYCIDYL ETHER
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Related CAS

25085-99-8
Record name Bisphenol A diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID6024624
Record name Bisphenol A diglycidyl ether
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Molecular Weight

340.4 g/mol
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Physical Description

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid.
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Record name Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
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Boiling Point

Decomposes (NTP, 1992), decomposes
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Flash Point

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16
Record name BISPHENOL A DIGLYCIDYL ETHER
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Vapor Density

Relative vapor density (air = 1): 11.7
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Sticky

CAS No.

1675-54-3, 25085-99-8
Record name BISPHENOL A DIGLYCIDYL ETHER
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Melting Point

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F
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Synthesis routes and methods I

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-butanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,6-hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trimethylolpropanetrioxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
tris(2-hydroxyethyl)isocyanurate di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
bis(hydroxymethyl)tricyclodecane di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
hydrogenated bisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
epoxy(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
ethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Synthesis routes and methods II

Procedure details

By use of the Dienoxy A copolymer described above, a 1,2-polybutadiene epoxy copolymer composition of approximately 33/67 composition was prepared and both the epoxy constituent and the polybutadiene constituent were cured. It should be noted that the blend of Dienoxy A copolymer with the additional diglycidylether of bisphenol A (DGEBA) and the anhydride curative system formed a stable dispersion while a blend of 1,2-polybutadiene with DGEBA and the anhydride curative system rapidly separated into two phases.
[Compound]
Name
1,2-polybutadiene epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polybutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Part of the diglycidyl ether of 4,4'-dihydroxybenzanilide prepared from B (4.3925 grams) is combined and mixed with an equivalent amount of a curing agent, sulfanilamide (1.0624 grams). This blend of solids is then placed in a 175° C. convection oven. After melt has occurred (approximately 10 minutes) the resinous mixture is poured into a mold (dimensions=7.5"×0.5"×0.021"; 190.5 mm×12.7 mm×0.53 mm) also located in the same convection oven. This mold i3 then placed in a mechanical press heated to 130° C. Pressure (approximately 2,000 psi, 13.8 MPa) is then applied to the mold within 5 minutes. After 1.5 hours at 130° C., the temperature of the press is increased and held for one hour at the following temperatures: 160° C., 180° C. and 200° C. After one hour at 200° C., the temperature of the press is raised to 225° C. where it is held for two hours before it is allowed to cool to room temperature. After cooling to room temperature an opaque casting is obtained from the mold. The flash from this casting, which results from excess resin being squeezed from the mold, exhibits a birefringent texture which is oriented in the direction of its flow formation. The apparent glass transition temperature for this polymer is 245° C. as determined by thermal mechanical analysis which is 65° C. higher than that obtained for the diglycidyl ether of bisphenol A in Comparative Experiment A-2. The average tensile strength and modulus for two cast films prepared using this procedure are 12,450 psi (85.8 MPa) (standard deviation=1,460 psi, 10.1 MPa) and 635,000 psi (4,378.2 MPa) (standard deviation =3,500 psi, 24.1 MPa), respectively. These values represent a 41 and 23 percent improvement for these respective properties when compared to those obtained for the diglycidyl ether of bisphenol A in Comparative Experiment A-2. The results are reported in Table VI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.0624 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Trimethylolpropane (TMP) used in the epoxy hardeners is a cheap, non-toxic, low melting point crystalline solid which is incompatible with diglycidylether of bisphenol A (DGEBA). TMP is presently used as a hardener for flexible polyurethanes. Clear solutions with DGEBA may be obtained by heating the mixture above the melting point of TMP, but the mixture becomes milky on cooling to room temperature and gross phase separation occurs on standing. TMP is unreactive with epoxy absent a suitable catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyurethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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